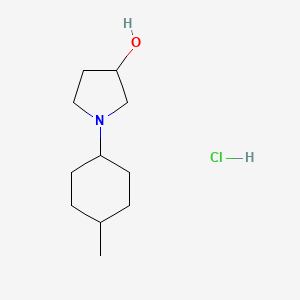

1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride

Description

1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-methylcyclohexyl substituent on the nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and chemical research applications.

Properties

IUPAC Name |

1-(4-methylcyclohexyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12;/h9-11,13H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQCIXHLFZNOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCC(C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexanone and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

This is supported by data from nitrosourea analogs, where cyclohexyl groups correlated with elevated cerebrospinal fluid (CSF) concentrations . In contrast, benzyl-substituted analogs (e.g., (R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol) may exhibit reduced CNS penetration due to lower logP values.

Solubility and Salt Effects: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., (R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol). However, dihydrochloride salts (e.g., 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride) may offer even higher solubility .

Toxicity and Safety: Limited toxicity data are available for the target compound.

Pharmacokinetic and Metabolic Considerations

- Hydroxyl groups (as in the target compound) could favor hydrogen bonding, altering metabolic stability compared to amine or carboxylic acid analogs .

- Excretion : Rodent studies on nitrosoureas suggest renal excretion dominates for cyclohexyl-containing compounds, a trend that may extend to the target compound .

Biological Activity

1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride (CAS No. 2034553-88-1) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in drug design. Pyrrolidine derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects . The presence of the 4-methylcyclohexyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives can possess significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Pyrrolidine derivatives have been investigated for their anticancer properties. The structural characteristics of 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies indicate potential activity against cancer cell lines, although further research is needed to establish efficacy and mechanisms .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine compounds has been documented in various studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . The specific impact of 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride on neuronal cells remains an area for future investigation.

The mechanism by which 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with protein targets through hydrogen bonding or hydrophobic interactions due to its unique structure. The pyrrolidine ring's ability to adopt various conformations could enhance binding affinity to biological targets.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally related to 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .

Anticancer Screening

In another research project focusing on anticancer properties, derivatives similar to 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride were tested against various cancer cell lines. The study reported IC50 values ranging from 10 µM to 50 µM, suggesting moderate potency in inhibiting cell growth. Further investigations revealed that these compounds induced apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methylcyclohexyl)pyrrolidin-3-ol hydrochloride | Antimicrobial, Anticancer | TBD | Potential interaction with cellular targets |

| Pyrrolidine derivative A | Antimicrobial | 20 | Membrane disruption |

| Pyrrolidine derivative B | Anticancer | 15 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.